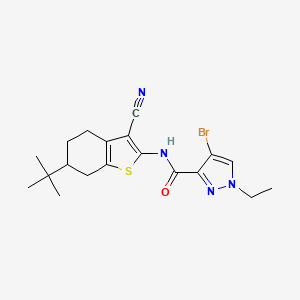
4-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a bromine atom, a tert-butyl group, a cyano group, and a benzothiophene moiety
Métodos De Preparación
The synthesis of 4-BROMO-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be achieved through a multi-step process involving several key reactions:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Pyrazole Ring: The pyrazole ring can be formed through a condensation reaction involving hydrazine and an appropriate diketone.
Coupling Reactions: The final compound can be obtained by coupling the benzothiophene moiety with the pyrazole ring through a series of reactions involving bromination and amide formation.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
4-BROMO-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions.
Aplicaciones Científicas De Investigación
4-BROMO-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 4-BROMO-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-BROMO-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:
4-Bromo-1H-indole: Shares the bromine atom and indole structure but lacks the benzothiophene and pyrazole moieties.
N-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: Similar benzothiophene structure but lacks the pyrazole ring.
1-Ethyl-1H-pyrazole-3-carboxamide: Contains the pyrazole ring but lacks the benzothiophene and cyano groups.
The uniqueness of 4-BROMO-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of these diverse functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H23BrN4OS |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
4-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H23BrN4OS/c1-5-24-10-14(20)16(23-24)17(25)22-18-13(9-21)12-7-6-11(19(2,3)4)8-15(12)26-18/h10-11H,5-8H2,1-4H3,(H,22,25) |
Clave InChI |
WGWGVQRXUWIMDA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10958726.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10958730.png)
![4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B10958747.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B10958771.png)
![N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10958776.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958780.png)
![Methyl 2-[({5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B10958787.png)
![3-(4-bromophenyl)-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10958788.png)
![4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B10958791.png)
![1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B10958808.png)
![3-[(4-Fluorophenyl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B10958809.png)
![N'-{(Z)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazine-2-carbohydrazide](/img/structure/B10958814.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B10958822.png)
![4-{(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B10958835.png)
